molecular formula C18H23N3O3 B11023655 6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B11023655
M. Wt: 329.4 g/mol
InChI Key: HOIIMXLIFZRVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 3,4-dimethoxyphenyl substituent at position 6 and a piperidin-1-ylmethyl group at position 2 of the pyridazinone core. The 3,4-dimethoxyphenyl moiety contributes to electron-rich aromatic interactions, while the piperidine group enhances lipophilicity and bioavailability, making this compound a candidate for antitrypanosomal and central nervous system (CNS)-targeted therapies .

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3-one

InChI

InChI=1S/C18H23N3O3/c1-23-16-8-6-14(12-17(16)24-2)15-7-9-18(22)21(19-15)13-20-10-4-3-5-11-20/h6-9,12H,3-5,10-11,13H2,1-2H3

InChI Key

HOIIMXLIFZRVFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCCCC3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step usually involves the use of a suitable electrophilic aromatic substitution reaction, where the dimethoxyphenyl group is introduced onto the pyridazinone core.

    Attachment of the Piperidinylmethyl Group: This can be done through a nucleophilic substitution reaction, where the piperidinylmethyl group is attached to the pyridazinone core using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the pyridazinone core or the piperidinylmethyl group, potentially leading to the formation of reduced analogs.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce reduced pyridazinone derivatives.

Scientific Research Applications

Antineoplastic Activity

Recent studies have indicated that 6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one may exhibit antitumor properties . Research has shown that derivatives of pyridazinones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 5 µM.

Neurological Disorders

The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease. It is hypothesized to act as an inhibitor of acetylcholinesterase , thereby increasing acetylcholine levels and potentially enhancing cognitive function.

Case Study : In vitro studies on similar compounds have shown that they can effectively inhibit acetylcholinesterase with IC50 values ranging from 0.01 to 0.05 µM, suggesting that this compound may have comparable effects .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Preliminary findings suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases .

Organic Synthesis Applications

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for industrial production:

  • Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Substituents : The dimethoxyphenyl and piperidine groups are introduced via substitution reactions.
  • Optimization Techniques : Techniques such as continuous flow reactors and high-throughput screening are employed to enhance yield and purity while minimizing costs.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings regarding different substituents:

SubstituentActivityIC50 (µM)Notes
DimethoxyphenylHigh5Critical for antitumor activity
Piperidin-1-ylmethylEssential-Provides structural stability
Additional functional groupsVaries-Influence overall activity

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Compound 3b (6-(3,4-Dimethoxyphenyl)Pyridazin-3(2H)-one)
  • Structure : Lacks the piperidin-1-ylmethyl group at position 2.
  • Role: Serves as a synthetic intermediate for further functionalization.
Compound 13 (2-(4-Methoxyphenyl)-6-(3-(Piperidin-1-yl)Propoxy)Pyridazin-3(2H)-one)
  • Structure : Features a 4-methoxyphenyl group at position 2 and a piperidine-linked propoxy chain at position 6.
  • Key Difference : The ether linkage (propoxy) at position 6 may reduce metabolic stability compared to the direct methyl-piperidine substitution in the target compound. Positional swapping of substituents alters binding affinity in enzyme assays .
Compound 51 (Antitrypanosomal Derivative)
  • Structure: Shares the 6-(3,4-dimethoxyphenyl) group but replaces the piperidin-1-ylmethyl with a piperidin-4-yl-thienopyrimidine moiety.
  • Activity: Demonstrates potent antitrypanosomal activity (IC₅₀ < 1 μM) attributed to the extended piperidine-thienopyrimidine chain, which enhances target engagement in Trypanosoma brucei .
Antitrypanosomal Activity

The target compound’s piperidin-1-ylmethyl group enhances membrane permeability, critical for crossing the blood-brain barrier in treating CNS-stage trypanosomiasis. In contrast, analogs like Compound 13 lack this feature, limiting their efficacy .

Analgesic and Anti-inflammatory Activity

Pyridazinones with benzylidene substituents (e.g., IIIA-IIIC) exhibit significant analgesic activity via opioid receptor modulation. However, the target compound’s dimethoxyphenyl-piperidine combination may favor alternative mechanisms, such as PDE or kinase inhibition .

Antimicrobial Activity

Thiazepine-pyridazinone hybrids () show potent antibacterial activity, but the target compound’s dimethoxyphenyl group is more associated with antioxidant and enzyme-inhibitory roles (e.g., ACE, tyrosinase) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 13 () Analgesic Pyridazinones
LogP 2.8 (Predicted) 1.5 2.1–2.5
Solubility (µg/mL) 12 (Moderate) 45 (High) 8–15
Metabolic Stability High (Piperidine resistance) Moderate (Ether cleavage) Low (Ester hydrolysis)
  • Lipophilicity : The piperidin-1-ylmethyl group increases LogP, favoring blood-brain barrier penetration.
  • Metabolism : Piperidine’s stability contrasts with ether-containing analogs (e.g., Compound 13), which are prone to oxidative degradation .

Biological Activity

6-(3,4-Dimethoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one, a pyridazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine moiety and a dimethoxyphenyl group, contributing to its diverse biological effects.

Chemical Structure

The molecular formula for this compound is C12H12N2O3C_{12}H_{12}N_{2}O_{3} with a molecular weight of 232.24 g/mol. The structure can be represented as follows:

6 3 4 Dimethoxyphenyl 2 piperidin 1 ylmethyl pyridazin 3 2H one\text{6 3 4 Dimethoxyphenyl 2 piperidin 1 ylmethyl pyridazin 3 2H one}

Anticholinesterase Activity

Research indicates that compounds with similar structures exhibit significant anticholinesterase activity, which is crucial for the treatment of Alzheimer's disease (AD). For instance, derivatives with the dimethoxyphenyl group have shown promising inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies suggest that modifications in the substitution pattern on the phenyl ring can enhance this activity .

CompoundAChE IC50 (µM)BChE IC50 (µM)
144.6650.36
20.20-
30.46-
40.42-

Anti-inflammatory Properties

Studies on related compounds have demonstrated significant anti-inflammatory effects. For example, certain derivatives exhibit potent activity in models of adjuvant arthritis, showcasing their potential as therapeutic agents for inflammatory diseases .

Cytotoxicity and Selectivity

The cytotoxic profile of this compound is essential for its therapeutic application. Preliminary investigations suggest that while it exhibits potent biological activity, it maintains a relatively low cytotoxicity profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This characteristic makes it a favorable candidate for further drug development .

Case Studies and Research Findings

  • Inhibitory Mechanisms : A study focusing on the mechanism of action revealed that compounds with similar structures inhibit cholinesterases through competitive inhibition, which is reversible and non-competitive in some cases .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that smaller substituents on the phenyl ring enhance inhibitory potency against AChE and BChE compared to bulkier groups. This finding underscores the importance of molecular modifications in drug design .
  • Neuroprotective Effects : Some derivatives have been reported to exhibit neuroprotective properties, making them candidates for further exploration in neurodegenerative disease therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.